6-(4-amino-4-methylpiperidin-1-yl)-3-(2,3-dichlorophenyl)pyrazin-2-amine, also known as SHP099, is a potent, selective, and orally available allosteric inhibitor of the Src homology 2 (SH2) domain-containing protein tyrosine phosphatase-2 (SHP2). [ [], [] ] SHP2 plays a critical role in regulating various cellular processes, including growth, proliferation, differentiation, and survival, primarily by relaying signals from receptor tyrosine kinases (RTKs) to downstream effectors like the RAS/MAPK pathway. [ [], [] ] Aberrant SHP2 activity, often driven by mutations or amplifications, has been implicated in the development and progression of various cancers. [ [], [] ] Consequently, SHP099 has emerged as a valuable tool in scientific research for investigating the role of SHP2 in both normal physiological processes and disease states, particularly cancer.
Related Compounds
SHP065
Compound Description: SHP065 is an allosteric SHP2 inhibitor. Preclinical studies have shown that SHP065, similar to SHP099, reduces tumor pERK levels when unbound plasma concentrations exceed the in vitro cellular PD IC50 [].
Relevance: The data suggests that similar to SHP099, exposure of SHP065 above its cellular IC50 is required for pathway inhibition in vivo [].
SHP156
Compound Description: SHP156 is an allosteric SHP2 inhibitor. In preclinical studies, SHP156, unlike SHP099, failed to modulate tumor pERK at unbound plasma concentrations approximating their cellular IC50s [].
Relevance: The preclinical data supports the hypothesis that, unlike SHP099, unbound plasma concentrations in excess of the cellular IC50 are required for SHP156 to inhibit the MAPK pathway in vivo [].
SHP393
Compound Description: SHP393 is an allosteric SHP2 inhibitor. Similar to SHP156, SHP393 failed to modulate tumor pERK at unbound plasma concentrations approximating their cellular IC50s [].
Relevance: The data suggests that similar to SHP156, unbound plasma concentrations in excess of the cellular IC50 are required for SHP393 to inhibit the MAPK pathway in vivo, unlike SHP099 [].
II-B08
Compound Description: II-B08 is an orally bioavailable, potent, and selective allosteric inhibitor of SHP2. II-B08 suppresses the viability of neuroblastoma cells with wild-type NRAS more effectively compared with cells harboring NRAS mutations [].
Relevance: Similar to SHP099, II-B08 effectively inhibits SHP2 in both NRAS wild-type and NRAS mutant neuroblastoma cells [].
RMC-4550
Compound Description: RMC-4550 is a potent and selective, next-generation, allosteric SHP2 inhibitor. RMC-4550 exhibits superior in vitro activity compared with SHP099 [].
Relevance: RMC-4550 demonstrates a higher binding affinity for SHP2 and exhibits more favorable dynamic interactive behavior with SHP2 compared with SHP099 [].
WGMDY
Compound Description: WGMDY is a recently patented allosteric SHP2 inhibitor [].
Relevance: WGMDY demonstrates similar results to SHP099 in cell culture studies, although it exhibits activity at a reduced rate compared with SHP099 [].
Sorafenib
Compound Description: Sorafenib is a multi-kinase inhibitor that is approved for the treatment of several cancers, including advanced renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC) [].
Relevance: The addition of SHP099 to sorafenib decreased the anticipated ERK reactivation in a dose-dependent manner in acute myeloid leukemia (AML) cell lines harboring the FLT3/ITD mutation [].
Gilteritinib
Compound Description: Gilteritinib is a type II FMS-like tyrosine kinase 3 (FLT3) inhibitor approved for the treatment of adult patients who have relapsed or refractory acute myeloid leukemia (AML) with an FLT3 mutation [].
Relevance: The combination of SHP099 with gilteritinib showed statistically significantly lower leukemia burden in mice engrafted with Molm14 cells compared to either treatment alone and the vehicle control [].
Cytarabine
Compound Description: Cytarabine is a chemotherapy agent used to treat acute myeloid leukemia (AML) [].
Relevance: The combination of SHP099 and cytarabine synergized to decrease proliferation and increase apoptosis of FLT3-mutated AML cells [].
Daunorubicin
Compound Description: Daunorubicin is a chemotherapy agent used to treat acute myeloid leukemia (AML) [].
Relevance: The combination of SHP099 and daunorubicin synergized to decrease proliferation and increase apoptosis of FLT3-mutated AML cells [].
Temozolomide (TMZ)
Compound Description: Temozolomide (TMZ) is an alkylating agent that is the standard chemotherapy for glioblastoma (GBM) [].
Relevance: SHP099 exhibited antitumor activity in GBM as a single agent and in combination with TMZ, demonstrating its potential as a therapeutic option for GBM treatment, particularly when combined with TMZ [].
Ruxolitinib
Compound Description: Ruxolitinib is a JAK1/JAK2 inhibitor approved for the treatment of myelofibrosis (MF) and advanced polycythemia vera (PV) [, ].
Relevance: Combination therapy with SHP099 and ruxolitinib effectively inhibited myeloproliferative neoplasm (MPN) in several preclinical models, indicating its potential as a treatment approach for MPNs driven by JAK2V617F and MPLW515L mutations [, ].
Fedratinib
Compound Description: Fedratinib is a JAK2 inhibitor approved for the treatment of myelofibrosis (MF) [].
Relevance: Similar to ruxolitinib, combination therapy with SHP099 and fedratinib could be a potential treatment for MF, given their synergistic effects in preclinical models [].
Trametinib
Compound Description: Trametinib is a reversible, ATP-competitive, allosteric inhibitor of MEK1 and MEK2. It is approved for use in patients with unresectable or metastatic melanoma with BRAF V600E or V600K mutations [, ].
Relevance: Combining SHP099 with trametinib inhibited the growth of multiple cancer cell lines in vitro [, ].
AZD6244 (Selumetinib)
Compound Description: AZD6244 (Selumetinib) is a selective, orally bioavailable inhibitor of mitogen-activated protein kinase kinases 1 and 2 (MEK1/2 or MAPKK1/2). It is being investigated in clinical trials for various cancer types [].
Relevance: The combination of SHP099 with AZD6244 was synergistic and showed a more pronounced effect in KRAS mutant cell lines with higher residual GTPase activity [].
Omipalisib
Compound Description: Omipalisib is an orally bioavailable, potent, and selective inhibitor of the PI3K pathway. Omipalisib targets all isoforms of class I PI3K (α, β, γ, δ) and also inhibits mTORC1/2 [].
Relevance: The combination of SHP099 and omipalisib was more effective than each drug individually at reducing PDAC proliferation, colony formation, and cell migration [].
Erlotinib
Compound Description: Erlotinib is a reversible tyrosine kinase inhibitor that selectively targets the epidermal growth factor receptor (EGFR) [].
Relevance: SHP099 demonstrated similar effects to erlotinib in preclinical studies, including decreased activation of ERK and inhibition of cell proliferation in various RTK-dependent cancer cell lines [].
BKM120
Compound Description: BKM120 is an oral pan-class I PI3K inhibitor [].
Relevance: Treatment with SHP099 has a synergistic effect with BKM120 at suppressing proliferation and survival of ovarian cancer cells with GAB2 amplification/overexpression [].
Sel120
Compound Description: Sel120 is a potent and selective covalent inhibitor of cyclin-dependent kinase 8 (CDK8) and CDK19 [].
Relevance: Pharmacological validation in FGFR3 altered bladder cancer cell lines confirmed a high degree of synergy between Erdafitinib and Sel120. The synergy in FGFR3-mutant cells was superior to that of SHP099 [].
BVD-523
Compound Description: BVD-523 is an ERK inhibitor [].
Relevance: Sel120 showed superior synergy with Erdafitinib in FGFR3 altered bladder cancer cell lines compared to the SHP2 inhibitor SHP099 or the ERK inhibitor BVD-523 [].
Source and Classification
SHP099 was developed as part of a series of inhibitors aimed at targeting the SHP2 enzyme. It belongs to the class of small molecule inhibitors specifically designed to disrupt the phosphatase activity of SHP2, which is classified under protein tyrosine phosphatases. These inhibitors are particularly relevant in oncology, where aberrant signaling through SHP2 contributes to tumor progression and metastasis.
Synthesis Analysis
Methods
The synthesis of SHP099 involves multi-step organic reactions that typically include the formation of key intermediates followed by cyclization and functionalization steps. The precise synthetic pathway can vary depending on the starting materials and desired purity levels.
Technical Details
The synthesis process often employs techniques such as:
Refluxing: To facilitate reactions at elevated temperatures.
Chromatography: For purification of intermediates and final products.
Spectroscopy: Techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are used to confirm the structure and purity of synthesized compounds.
Molecular Structure Analysis
Structure
SHP099 has a defined molecular structure characterized by specific functional groups that contribute to its binding affinity for SHP2. The structure typically includes:
An aromatic ring system that enhances hydrophobic interactions.
Functional groups that can form hydrogen bonds with the active site of the enzyme.
Data
The molecular formula for SHP099 is often represented as CXHYNZOW, where X, Y, Z, and W represent the number of respective atoms in the compound. Crystallographic studies may provide detailed 3D coordinates and bond angles that elucidate its conformation in complex with SHP2.
Chemical Reactions Analysis
Reactions
SHP099 primarily functions through competitive inhibition of the phosphatase activity of SHP2. The mechanism involves binding to the active site, preventing substrate access.
Technical Details
In vitro assays typically assess the efficacy of SHP099 against various substrates. Kinetic studies measure parameters such as:
IC50 values: The concentration required to inhibit 50% of enzyme activity.
Binding affinity: Evaluated using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
Mechanism of Action
Process
SHP099 inhibits SHP2 by stabilizing its inactive conformation, thus preventing dephosphorylation of key signaling molecules involved in oncogenic pathways. This inhibition leads to reduced cell proliferation and survival in cancer cells.
Data
Studies have shown that treatment with SHP099 results in decreased phosphorylation levels of downstream targets such as ERK1/2, indicating effective blockade of the MAPK signaling pathway associated with tumor growth.
Physical and Chemical Properties Analysis
Physical Properties
SHP099 is typically characterized by:
Molecular weight: Approximately 400 Da.
Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited aqueous solubility.
Chemical Properties
The compound exhibits stability under physiological conditions but may undergo degradation when exposed to extreme pH or light. Its log P value indicates moderate lipophilicity, which influences its bioavailability.
Applications
Scientific Uses
SHP099 has been extensively studied for its potential applications in cancer therapy, particularly for tumors harboring activating mutations in SHP2. Key applications include:
Cancer Treatment: As a monotherapy or in combination with other agents to enhance therapeutic efficacy.
Research Tool: Used in preclinical studies to elucidate SHP2's role in cancer biology and resistance mechanisms.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
SHP099 (hydrochloride) is a selective and orally bioavailable small-molecule SHP2 inhibitor with IC50 of 0.071 μM.target: SHP2IC 50: 0.071 μMIn vitro:SHP099 concurrently binds to the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase domains, thus inhibiting SHP2 activity through an allostericmechanism. SHP099 suppresses RAS-ERK signalling to inhibit the proliferation of receptor-tyrosine-kinase-driven human cancer cells [1]In vivo: 1) SHP2 knockdown inhibits the growth of established KYSE520 xenograft tumours.2) plasma SHP099 concentration and xenograft p-ERK levels following a single oral administration of SHP099 (100 mg per kg)
AMD 070 is an aminoquinoline. Mavorixafor is a small molecule drug candidate that belongs to a new investigational class of anti-HIV drugs known as entry (fusion) inhibitors. Currently there is only one FDA-approved entry inhibitor, enfuvirtide (Fuzeon), that is available for the treatment of HIV infection. Several experimental entry inhibitors are now in early stage testing, including mavorixafor. Mavorixafor is a selective allosteric antagonist of the CXCR4 receptor on HIV, preventing the virus from entering and infecting healthy cells. Mavorixafor is an orally bioavailable inhibitor of C-X-C chemokine receptor type 4 (CXCR4), with potential antineoplastic and immune checkpoint inhibitory activities. Upon administration, mavorixafor selectively binds to CXCR4 and prevents the binding of CXCR4 to its ligand, stromal cell-derived factor 1 (SDF-1 or CXCL12). This inhibits receptor activation and results in decreased proliferation and migration of CXCR4-overexpressing tumor cells. In addition, inhibition of CXCR4 prevents the recruitment of regulatory T-cells and myeloid-derived suppressor cells (MDSCs) to the tumor microenvironment, thereby abrogating CXCR4-mediated immunosuppression and enabling the activation of a cytotoxic T-lymphocyte-mediated immune response against cancer cells. The G protein-coupled receptor CXCR4, which is upregulated in several tumor cell types, induces the recruitment of immunosuppressive cells in the tumor microenvironment, suppresses immune surveillance, and promotes tumor angiogenesis and tumor cell proliferation. It is also a co-receptor for HIV entry into T-cells.
Ro 48-8071 is an aromatic ketone that is 2-fluoro-4'-bromobenzophenone in which the hydrogen at position 4 (meta to the fluoro group) is replaced by a 6-[methyl(prop-2-en-1-yl)amino]hexyl}oxy group. An inhibitor of lanosterol synthase. It has a role as an EC 5.4.99.7 (lanosterol synthase) inhibitor and an antineoplastic agent. It is an aromatic ketone, an aromatic ether, a member of monofluorobenzenes, a member of bromobenzenes, a tertiary amino compound and an olefinic compound. It is functionally related to a benzophenone. It is a conjugate base of a Ro 48-8071(1+).
VU0155041 is a positive allosteric modulator of metabotropic glutamate receptor 4 (mGluR4) with an EC50 value of 2.5 μM for glutamate response in a thallium flux assay. It is selective for mGluR4, exhibiting no effect on radioligand binding at 67 G protein-coupled receptors, ion channels, and transporters, and lacking antagonist activity at NMDA receptors in striatal medium spiny neurons at a concentration of 10 μM. In vivo, VU0155041 decreases catalepsy induced by haloperidol and reverses askinesias induced by reserpine in rat models of Parkinson’s disease. Chronic treatment with VU0155041 restores social behavior in the Oprm-/- mouse model of autism. It also increases the percentage of time spent in the open arms of the elevated plus maze, a measure of decreased anxiety, in mice. VU 0155041 Sodium Salt is a positive allosteric modulator of group III mGlu4 receptor that provides functional neuprotection in 6-hydroxydopamine rat models with parkinson’s disease. Potent, positive allosteric modulator/allosteric agonist at mGlu4 receptors (EC50 = 798 and 693 nM at human and rat mGlu4 receptors respectively). Active in in vivo models of Parkinson/'s disease following i.c.v. administration.
Dordaviprone (ONC-201) is under investigation in clinical trial NCT03394027 (ONC201 in Recurrent/Refractory Metastatic Breast Cancer and Advanced Endometrial Carcinoma). Dordaviprone is a water soluble, orally bioavailable inhibitor of the serine/threonine protein kinase Akt (protein kinase B) and extracellular signal-regulated kinase (ERK), with potential antineoplastic activity. Upon administration, dordaviprone binds to and inhibits the activity of Akt and ERK, which may result in inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt signal transduction pathway as well as the mitogen-activated protein kinase (MAPK)/ERK-mediated pathway. This may lead to the induction of tumor cell apoptosis mediated by tumor necrosis factor (TNF)-related apoptosis-inducing ligand (TRAIL)/TRAIL death receptor type 5 (DR5) signaling in AKT/ERK-overexpressing tumor cells. The PI3K/Akt signaling pathway and MAPK/ERK pathway are upregulated in a variety of tumor cell types and play a key role in tumor cell proliferation, differentiation and survival by inhibiting apoptosis. In addition, ONC201 is able to cross the blood-brain barrier.